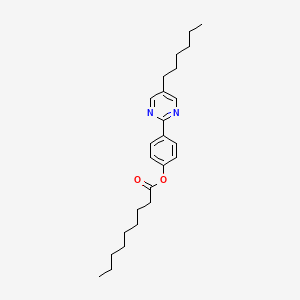
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is an organic compound with the molecular formula C25H36N2O2. It is a derivative of nonanoic acid, which is a nine-carbon fatty acid. This compound is known for its unique structure, which includes a pyrimidinyl group and a phenyl ester group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester typically involves the esterification of nonanoic acid with 4-(5-hexyl-2-pyrimidinyl)phenol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release nonanoic acid and 4-(5-hexyl-2-pyrimidinyl)phenol, which may exert biological effects through various pathways. The pyrimidinyl group can interact with nucleic acids and proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Octanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Decanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester
- Nonanoic acid, 4-(5-methyl-2-pyrimidinyl)phenyl ester
Uniqueness
Nonanoic acid, 4-(5-hexyl-2-pyrimidinyl)phenyl ester is unique due to its specific combination of a nonanoic acid ester and a pyrimidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
58415-74-0 |
|---|---|
Molecular Formula |
C25H36N2O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[4-(5-hexylpyrimidin-2-yl)phenyl] nonanoate |
InChI |
InChI=1S/C25H36N2O2/c1-3-5-7-9-10-12-14-24(28)29-23-17-15-22(16-18-23)25-26-19-21(20-27-25)13-11-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI Key |
IETXZDOMPDMLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















